Cas no 70643-28-6 (1H-1,5-Benzodiazepine-2,4(3H,5H)-dione,7-chloro-5-(4-hydroxyphenyl)-1-methyl-)

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione,7-chloro-5-(4-hydroxyphenyl)-1-methyl- 化学的及び物理的性質
名前と識別子
-
- 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione,7-chloro-5-(4-hydroxyphenyl)-1-methyl-
- 4’-Hydroxy Clobazam
-
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione,7-chloro-5-(4-hydroxyphenyl)-1-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | H918385-5mg |
7-chloro-5-(4-hydroxyphenyl)-1-methyl-1,5-dihydro-2h-benzo[b][1,4]diazepine-2,4(3h)-dione |
70643-28-6 | 5mg |
¥6820.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | H918385-1mg |
7-chloro-5-(4-hydroxyphenyl)-1-methyl-1,5-dihydro-2h-benzo[b][1,4]diazepine-2,4(3h)-dione |
70643-28-6 | 1mg |
¥1650.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | H918385-2.5mg |
7-chloro-5-(4-hydroxyphenyl)-1-methyl-1,5-dihydro-2h-benzo[b][1,4]diazepine-2,4(3h)-dione |
70643-28-6 | 2.5mg |
¥3630.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | H918385-10mg |
7-chloro-5-(4-hydroxyphenyl)-1-methyl-1,5-dihydro-2h-benzo[b][1,4]diazepine-2,4(3h)-dione |
70643-28-6 | 10mg |
¥13200.00 | 2023-09-15 |
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione,7-chloro-5-(4-hydroxyphenyl)-1-methyl- 関連文献
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
2. Book reviews
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
9. Book reviews
-
10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione,7-chloro-5-(4-hydroxyphenyl)-1-methyl-に関する追加情報
Chemical Profile of 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione,7-chloro-5-(4-hydroxyphenyl)-1-methyl- (CAS No. 70643-28-6) and Its Emerging Applications
The compound 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione,7-chloro-5-(4-hydroxyphenyl)-1-methyl- (CAS No. 70643-28-6) represents a fascinating molecule within the realm of heterocyclic chemistry and pharmaceutical research. This tricyclic structure, featuring a benzodiazepine core with chloro and hydroxyl substituents, has garnered significant attention due to its unique pharmacophoric features and potential therapeutic applications. The benzodiazepine scaffold is well-known for its role in modulating central nervous system activity, while the additional functional groups enhance its chemical diversity and biological interactions.
In recent years, the exploration of 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione,7-chloro-5-(4-hydroxyphenyl)-1-methyl- has been driven by its structural similarity to several bioactive natural products and synthetic derivatives. The presence of a chloro group at the 7-position and a hydroxyl group at the 5-position introduces electrophilic and hydrophilic characteristics, respectively, which can be exploited for various biochemical interactions. This balance between lipophilicity and polarity makes the compound an intriguing candidate for drug design.
One of the most compelling aspects of this compound is its potential role in neurological disorders. The benzodiazepine moiety is renowned for its anxiolytic, sedative, and muscle relaxant properties by enhancing GABAergic neurotransmission. However, modifications to the core structure can lead to altered pharmacokinetic profiles and novel mechanisms of action. The specific substitution pattern in 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione,7-chloro-5-(4-hydroxyphenyl)-1-methyl- suggests that it may exhibit selectivity for certain GABA receptor subtypes or interact with other neurotransmitter systems.
Recent studies have begun to unravel the pharmacological potential of this compound. Researchers have noted that the hydroxyl group at position 5 could participate in hydrogen bonding interactions with biological targets, while the chloro group at position 7 might engage in halogen bonding or influence metabolic stability. These interactions are critical for determining both efficacy and selectivity in drug development. Furthermore, computational modeling has suggested that this compound could have a favorable binding affinity for various enzymes and receptors implicated in neurological function.
The synthesis of 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione,7-chloro-5-(4-hydroxyphenyl)-1-methyl- presents an interesting challenge due to its tricyclic architecture. Advanced synthetic methodologies have been employed to construct this framework efficiently while maintaining regioselectivity. Techniques such as palladium-catalyzed cross-coupling reactions and intramolecular cyclizations have been particularly useful in establishing the core benzodiazepine scaffold. Additionally, protecting group strategies have been essential to prevent unwanted side reactions involving the reactive hydroxyl and chloro functionalities.
From a medicinal chemistry perspective,1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, with its modifications at positions 7 and 5, offers a rich scaffold for structure-based drug design. By leveraging crystallographic data from related compounds, researchers can rationalize how this molecule might interact with biological targets at an atomic level. This approach has led to the identification of key pharmacophoric elements that can be optimized for improved potency, selectivity, and pharmacokinetic properties.
The potential applications of this compound extend beyond traditional CNS therapies. Preliminary investigations suggest that it may exhibit anti-inflammatory or antioxidant properties due to its structural resemblance to molecules known to modulate immune responses. The hydroxyl group at position 5 is particularly noteworthy as it could serve as a site for further derivatization to enhance specific biological activities. For instance, introducing additional polar functional groups could improve water solubility while retaining bioactivity.
The impact of stereochemistry on the biological activity of 1H-1,5-Benzodiazepine, including 7-chloro, 5-(4-hydroxyphenyl),and methyl substituents, cannot be overstated. Single-crystal X-ray diffraction studies have provided valuable insights into the preferred conformations of this molecule in both solution and solid states. These data are crucial for guiding synthetic efforts aimed at producing enantiomerically pure forms or diastereomeric mixtures with tailored biological profiles.
In conclusion,the compound identified by CAS No. 70643–28–6 represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, coupled with emerging data on its pharmacological potential, make it an attractive scaffold for developing novel therapeutic agents targeting neurological disorders among other conditions.* Future studies should focus on elucidating detailed mechanisms of action,* optimizing synthetic routes,*and evaluating preclinical efficacy*to unlock its full therapeutic potential.* As our understanding*of molecular interactions*continues*to evolve,*compounds like this*will play a pivotal role*in advancing drug discovery efforts worldwide.*
70643-28-6 (1H-1,5-Benzodiazepine-2,4(3H,5H)-dione,7-chloro-5-(4-hydroxyphenyl)-1-methyl-) 関連製品
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 866339-78-8(3-(4-ethoxybenzoyl)-6,8-difluoro-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one)
- 2138097-51-3(3-[(5-Fluoro-2-propylquinazolin-4-yl)sulfanyl]propanoic acid)
- 7542-94-1(2-Butenedioic acid, 2-amino-, dimethyl ester, (Z)-)
- 244153-25-1(ethyl 4-(2-aminoethoxy)-3-methoxybenzoate)
- 1261756-17-5(2-Hydroxy-4-(trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)pyridine)
- 1154345-08-0(2-[3-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidine)
- 89401-58-1(4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)-)
- 2680562-19-8(5-(Dimethylcarbamoyl)-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 2096339-49-8([3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid)



